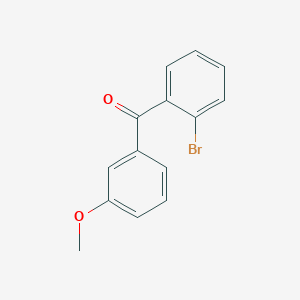

![molecular formula C10H10ClNO3 B1290670 7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride CAS No. 148502-20-9](/img/structure/B1290670.png)

7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and multi-component reactions. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one is achieved through a series of reactions starting from a dione and involving chlorination and treatment with ammonia . Similarly, 7-amino substituted 4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3-ones are synthesized as part of a series of rigid congeners of hypotensive agents . These methods could potentially be adapted for the synthesis of "7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride" by altering the starting materials and reaction conditions.

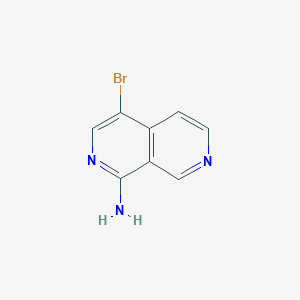

Molecular Structure Analysis

The molecular structure of compounds related to the one often includes a fused ring system, which is a characteristic feature of the indeno[1,2-c]pyridazine and indeno[1,2-c]isoquinolinone frameworks . These structures are likely to influence the biological activity of the compounds, as seen in the case of the antihypertensive and antithrombotic properties of the indenopyridazinone derivatives .

Chemical Reactions Analysis

The chemical reactions involving these compounds are typically multi-step and can include cyclization, chlorination, and amine formation. The reactivity of the amino group in the 7-position is a key feature, as it allows for further derivatization and the introduction of various substituents that can modulate the compound's biological activity . The use of basic ionic liquids as catalysts in the synthesis of related compounds suggests that similar conditions might be applicable for the compound of interest .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride" are not directly reported, the properties of structurally related compounds can provide some insights. These compounds often exhibit solid-state properties and can be isolated as crystalline solids. Their solubility, melting points, and stability would depend on the specific functional groups and the overall molecular structure . The presence of the amino group and the hydrochloride salt form would likely affect the compound's solubility in water and organic solvents.

Propriétés

IUPAC Name |

5-amino-5,6-dihydrocyclopenta[f][1,3]benzodioxol-7-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3.ClH/c11-7-3-8(12)6-2-10-9(1-5(6)7)13-4-14-10;/h1-2,7H,3-4,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGDDVHCXUSHOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC3=C(C=C2C1=O)OCO3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90639989 |

Source

|

| Record name | 7-Amino-6,7-dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride | |

CAS RN |

148502-20-9 |

Source

|

| Record name | 7-Amino-6,7-dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-4-chloropyrido[3,2-d]pyrimidine](/img/structure/B1290596.png)

![2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol](/img/structure/B1290597.png)

![6-Bromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B1290598.png)

![[1-(2-Phenylethyl)piperidin-3-yl]methanol](/img/structure/B1290609.png)